C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride basic properties
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride
Introduction
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a substituted phenethylamine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. Its unique structure, featuring a cyclopentyl ring fused to the alpha-carbon of the phenethylamine backbone, distinguishes it from more common linear analogs. This modification has profound implications for its steric and electronic properties, suggesting a potentially novel pharmacological profile. As a research chemical, understanding its fundamental properties is paramount for its synthesis, analysis, and application in drug discovery and development.
This guide provides a comprehensive overview of the core chemical and physical properties of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride. It is designed for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established scientific principles. The narrative moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and reliable foundation for future research.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any research compound is to establish its precise chemical identity and key physicochemical parameters. These data are critical for everything from dose preparation to predicting its behavior in biological systems.
Table 1: Chemical Identifiers
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |
| IUPAC Name | (1-Phenylcyclopentyl)methanamine hydrochloride | (1-Phenylcyclopentyl)methanamine | [1] |
| Synonym(s) | C-Cyclopentyl-C-phenyl-methylamine HCl | C-(1-Phenyl-cyclopentyl)-methylamine | [1] |
| CAS Number | 24260-05-7 | 17511-89-6 | [1] |
| Molecular Formula | C₁₂H₁₈ClN | C₁₂H₁₇N | [1] |
| Molecular Weight | 211.73 g/mol | 175.27 g/mol | [1] |
Table 2: Physicochemical Data
| Property | Value | Rationale and Significance | Source(s) |
| Physical Form | Solid, crystalline powder | The solid-state facilitates accurate weighing and handling. The hydrochloride salt form typically enhances stability and crystallinity over the free base. | |
| Solubility | Soluble in water and alcohol | The hydrochloride salt is ionic, which generally confers aqueous solubility, a critical factor for preparing solutions for in vitro and in vivo testing. Solubility in alcohols is useful for purification via recrystallization. | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | Recommended for preventing degradation. The "inert atmosphere" stipulation suggests potential sensitivity to oxidation or reaction with atmospheric components over long-term storage. | |
| XLogP3-AA (Free Base) | 2.6 | This computed value indicates moderate lipophilicity. A value in this range suggests the compound is likely to cross the blood-brain barrier, a prerequisite for central nervous system activity. | [1] |
| Hydrogen Bond Donor/Acceptor (Free Base) | 1 / 1 | These counts influence the molecule's ability to interact with biological targets like protein binding pockets and affect properties like solubility and membrane permeability. | [1] |
Synthesis and Purification
A reliable and reproducible synthetic route is essential for obtaining high-purity material for research. While specific proprietary syntheses may vary, a common and logical pathway involves the formation of the free base amine followed by its conversion to the stable hydrochloride salt.
Proposed Synthetic Workflow
The conversion of a precursor to the final amine hydrochloride salt is a foundational process in medicinal chemistry. The primary rationale for this two-step approach is twofold:
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Reaction Specificity: Many amine synthesis reactions are not compatible with acidic conditions, necessitating the formation of the free base first.
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Product Stability and Handling: The free base amine is often an oil and can be susceptible to degradation (e.g., oxidation or reaction with atmospheric CO₂). Converting it to the hydrochloride salt creates a stable, solid, and water-soluble product that is easier to purify, handle, and formulate.[3]
Caption: Proposed workflow for synthesis and purification.
Protocol: Conversion of Free Base to Hydrochloride Salt
This protocol describes a standard, self-validating method for producing the hydrochloride salt from its corresponding free base amine. The success of the protocol is validated by the successful precipitation of the salt from the solution.
Materials:
-
C-(1-Phenyl-cyclopentyl)-methylamine (free base)
-
Anhydrous Ethyl Acetate or Diethyl Ether
-
2M Hydrochloric Acid solution in Diethyl Ether (or anhydrous HCl gas)
-
Glassware (beaker, magnetic stirrer, dropping funnel)
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Filtration apparatus (Büchner funnel, filter paper)
Procedure:
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Dissolution: Dissolve 1.0 equivalent of the C-(1-Phenyl-cyclopentyl)-methylamine free base in a minimal amount of anhydrous ethyl acetate in a clean, dry beaker with magnetic stirring. Causality: Using an anhydrous, non-polar solvent ensures that the hydrochloride salt, which is ionic, will be poorly soluble and will precipitate upon formation.[4]
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Acidification: While stirring vigorously at room temperature, slowly add 1.1 equivalents of a 2M HCl solution in diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution. Causality: A slight excess of HCl ensures complete conversion of the amine to its salt. Slow addition prevents localized overheating and ensures uniform crystal formation.
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Precipitation: A white precipitate should form immediately upon the addition of HCl. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
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Isolation: Isolate the solid precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid (the "filter cake") with a small amount of cold, anhydrous ethyl acetate or diethyl ether. Causality: Washing with the cold solvent removes any unreacted free base or other soluble impurities without dissolving a significant amount of the desired salt product.
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Drying: Dry the purified solid under a high vacuum for several hours to remove all residual solvent. The final product should be a fine, white crystalline powder.
Analytical Methodologies
To ensure the identity, purity, and stability of the compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in pharmaceutical and chemical research.
Analytical Workflow for Purity Determination
A validated analytical method provides trust in the experimental results obtained using the compound. The workflow involves careful sample preparation, separation by chromatography, and data analysis to determine the purity and identify any potential impurities.
Caption: Standard workflow for HPLC-based purity analysis.
Protocol: HPLC Method for Purity Assessment
This protocol outlines a general-purpose reversed-phase HPLC method suitable for analyzing C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride.
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column is a workhorse for separating moderately polar to nonpolar small molecules based on their hydrophobicity.
-
Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). A typical starting point is 50:50 (v/v). Causality: Acetonitrile is the organic modifier. TFA is an ion-pairing agent that improves the peak shape of amines by masking residual silanol interactions on the column stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Causality: The phenyl group in the molecule will have strong UV absorbance around this wavelength, providing good sensitivity.
-
Injection Volume: 10 µL.
Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).
-
Data Processing: Integrate the area of all observed peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Method Validation (Trustworthiness): For rigorous research, this method should be validated by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[5]
Proposed Pharmacological Profile and Mechanism of Action
Based on its chemical structure as a substituted phenethylamine, a scientifically grounded hypothesis can be formulated regarding its pharmacological activity. Phenethylamine and its derivatives are well-known to act as central nervous system (CNS) stimulants by modulating monoamine neurotransmission.[3]
The cyclopentyl substitution at the alpha-position sterically hinders the molecule. This is significant because this position is a key site for metabolism by enzymes like Monoamine Oxidase (MAO). Such steric bulk may reduce its affinity for MAO, potentially increasing its bioavailability and duration of action compared to simpler phenethylamines. A study on a close structural analog, 1-(phenylcyclopropyl)methylamine, showed it was a substrate for MAO, indicating that interaction with this enzyme system is highly probable.[6]
Proposed Mechanism of Action: It is hypothesized that C-(1-Phenyl-cyclopentyl)-methylamine acts as a monoamine releasing agent or reuptake inhibitor. Its primary targets are likely to be:
-
Trace Amine-Associated Receptor 1 (TAAR1): Acts as an agonist, which can modulate dopamine, norepinephrine, and serotonin signaling.[3]
-
Vesicular Monoamine Transporter 2 (VMAT2): May inhibit VMAT2, leading to an increase in the cytosolic concentration of monoamine neurotransmitters, promoting their release.[3]
Caption: Proposed interaction with monoaminergic systems.
Handling, Storage, and Safety
Proper handling and storage are crucial for ensuring researcher safety and maintaining the integrity of the compound.
Table 3: GHS Hazard and Safety Information
| Category | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | |
| Hazard | H315 | Causes skin irritation. | |
| Hazard | H319 | Causes serious eye irritation. | |
| Hazard | H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Avoid generating dust. Handle as a solution where possible.[8]
-
Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7]
-
For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) is recommended.
Conclusion
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a research compound with a compelling structural profile. Its physicochemical properties, characterized by moderate lipophilicity and the stability afforded by its hydrochloride salt form, make it a suitable candidate for CNS research. Standard organic synthesis and analytical chemistry techniques can be readily applied to produce and verify high-purity batches of this material. Based on its structural relationship to phenethylamine, it is hypothesized to act as a modulator of monoamine neurotransmitter systems, warranting further investigation to elucidate its specific pharmacological mechanism and therapeutic potential. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for professionals undertaking research with this compound.
References
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). (1-Phenylcyclopentyl)methanamine. CID 205131. Retrieved from [Link]
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Zirkle, C. L., et al. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-7. Retrieved from [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
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ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
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BloomTechz. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo? Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
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Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]
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